molecular formula C7H7FN2O2 B11777540 2-(2-Amino-5-fluoropyridin-3-yl)acetic acid CAS No. 1805099-05-1

2-(2-Amino-5-fluoropyridin-3-yl)acetic acid

Cat. No.: B11777540
CAS No.: 1805099-05-1
M. Wt: 170.14 g/mol
InChI Key: NSBXUBPHEXHUHF-UHFFFAOYSA-N
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Description

2-(2-Amino-5-fluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-fluoropyridin-3-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-5-nitropyridine followed by fluorination . The reaction conditions often require the use of hydrofluoric acid (HF) and sodium nitrite (NaNO2) under controlled temperatures to achieve the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance yield and purity. Additionally, the implementation of safety measures is crucial due to the hazardous nature of some reagents involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-fluoropyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-(2-Amino-5-fluoropyridin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

1805099-05-1

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

2-(2-amino-5-fluoropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H7FN2O2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H2,9,10)(H,11,12)

InChI Key

NSBXUBPHEXHUHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CC(=O)O)N)F

Origin of Product

United States

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